molecular formula C22H15BrCl2N2O4 B12029385 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12029385
M. Wt: 522.2 g/mol
InChI Key: TVJCPKMJKVAZDJ-RPPGKUMJSA-N
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Description

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromophenyl, methoxyphenyl, and dichlorobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps. The initial step often includes the formation of the hydrazone derivative by reacting 2-bromobenzaldehyde with hydrazine hydrate. This intermediate is then subjected to further reactions with 2-methoxybenzaldehyde and 2,4-dichlorobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
  • 4-[(E)-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
  • 4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c1-30-20-10-13(12-26-27-21(28)15-4-2-3-5-17(15)23)6-9-19(20)31-22(29)16-8-7-14(24)11-18(16)25/h2-12H,1H3,(H,27,28)/b26-12+

InChI Key

TVJCPKMJKVAZDJ-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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